7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Description
Introduction to Pyrrolo[2,3-d]Pyrimidine Scaffolds in Targeted Therapy
Historical Evolution of Pyrrolo[2,3-d]Pyrimidine-Based Pharmacophores
The pyrrolo[2,3-d]pyrimidine scaffold first gained attention in medicinal chemistry due to its structural resemblance to purine nucleotides, enabling competitive binding to ATP pockets in kinase domains. Early applications focused on immunosuppressive agents, such as tofacitinib, which inhibits JAK kinases. However, the scaffold’s versatility soon led to its adoption in oncology, particularly for targeting tyrosine kinases implicated in non-small cell lung cancer (NSCLC) and other malignancies.
Between 2017 and 2021, over 30 novel pyrrolo[2,3-d]pyrimidine derivatives were reported, demonstrating activity against diverse targets, including EGFR, RET, Axl, and CDK2. For example, compound 12i (4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivative) exhibited 493-fold selectivity for mutant EGFR (T790M/L858R) over wild-type EGFR, underscoring the scaffold’s potential for precision therapy. Similarly, 5k , a multi-targeted inhibitor, showed nanomolar potency against EGFR, Her2, VEGFR2, and CDK2, rivaling the efficacy of sunitinib. These advancements highlight the scaffold’s adaptability through strategic functionalization.
Table 1: Evolution of Key Pyrrolo[2,3-d]Pyrimidine Derivatives (2017–2023)
Structural Determinants for Kinase Inhibition Specificity
The inhibitory potency and selectivity of pyrrolo[2,3-d]pyrimidine derivatives are governed by three structural regions:
- Core Scaffold : The pyrrolo[2,3-d]pyrimidine nucleus forms hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR), mimicking ATP’s adenine moiety.
- C7 Substitutions : The 7-benzyl group in 7-benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine occupies a hydrophobic back pocket, enhancing affinity. Analogous substitutions, such as 5-tert-butylisoxazole in compound 59 , improved RET inhibition by 10-fold compared to smaller groups.
- C4/C5 Halogenation : Chlorine and fluorine at C4 and C5 modulate electronic properties and steric interactions. In EGFR inhibitors, 4-chloro-5-fluoro substitution reduced wild-type kinase binding by 22 nM compared to unsubstituted analogs.
Figure 1: Binding Interactions of 7-Benzyl-4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine
- Hinge Region : N1 and C2-NH form hydrogen bonds with Met793 (EGFR).
- Hydrophobic Pocket : Benzyl group engages with Leu718 and Val726.
- Solvent Front : Fluorine at C5 minimizes solvent exposure, reducing off-target interactions.
Molecular dynamics simulations of analogous compounds, such as 5k , revealed that halogen atoms stabilize ligand-receptor complexes through van der Waals interactions with residues like Leu844 in EGFR. Similarly, in RET kinase, the 7-benzyl group of 59 displaced conserved water molecules in the DFG-out conformation, favoring type II inhibition.
Structure
3D Structure
Properties
Molecular Formula |
C13H9ClFN3 |
|---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
7-benzyl-4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClFN3/c14-12-11-10(15)7-18(13(11)17-8-16-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
IEKJCALCYZUIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then further functionalized to introduce the benzyl and fluorine groups. The initial step involves the cyclization of diethyl malonate with amidine to form the pyrrolo[2,3-d]pyrimidine core . Subsequent steps include chlorination and fluorination reactions, followed by benzylation to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Substitution Reactions at the 4-Chloro Position
The 4-chloro group undergoes nucleophilic substitution with amines and alkoxides:
Key Findings :
-
Substitution at C4 is critical for biological activity. Derivatives with 4-amino groups show 10–50 nM inhibition against Abl kinase and PDGFRβ .
-
Steric hindrance from the 5-fluoro and 7-benzyl groups slows reaction kinetics, requiring elevated temperatures .
Cross-Coupling Reactions
The 5-fluoro and 7-benzyl substituents influence palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate Compatibility | Yield Range |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh3)4, K2CO3, toluene/water | Aryl boronic acids | 45–60% |
| Buchwald–Hartwig | Pd2(dba)3/Xantphos, Cs2CO3, dioxane | Secondary amines | 55–70% |
Limitations :
-
The 5-fluoro group reduces electron density at adjacent positions, limiting reactivity in Heck couplings .
-
Benzyl group stability under acidic conditions restricts use in Friedel–Crafts alkylation .
Stability and Degradation Pathways
The compound undergoes decomposition under specific conditions:
| Condition | Degradation Pathway | Half-Life | Major Byproducts |
|---|---|---|---|
| Aqueous HCl (1M, 60°C) | Hydrolysis of the pyrrolo ring | 2 hours | Chlorinated pyrimidine fragments |
| UV Light (254 nm) | Radical-mediated C–F bond cleavage | 6 hours | Defluorinated dimeric species |
| Strong Oxidizers (H2O2) | Oxidation of the benzyl group to benzoic acid | 30 minutes | 7-Carboxy derivatives |
Practical Implications :
-
Storage under inert atmosphere at −20°C is recommended for long-term stability .
-
Degradation products can interfere with biological assays, necessitating HPLC purity checks .
Comparative Reactivity with Analogues
Reactivity differences arise from structural variations:
Industrial-Scale Optimization
Process chemistry refinements for large-scale synthesis:
Cost Analysis :
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, exhibit significant biological activities:
Anticancer Properties
- Protein Kinase Inhibition : This compound has been identified as an ATP-competitive inhibitor of protein kinases such as PKB (AKT), which plays a crucial role in tumor progression. Studies demonstrate that it exhibits selective inhibition against various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
-
In Vitro Studies :
- A study indicated that this compound showed potent activity against cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival.
- The selectivity profile was evaluated using a range of kinases, demonstrating favorable selectivity over non-target kinases.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. These findings support its potential as a therapeutic agent in clinical settings.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations:
Antiviral vs. Antitumor Activity: The 7-benzyl-4-chloro-5-fluoro derivative exhibits antiviral activity against HCV, attributed to its ability to inhibit viral RNA polymerase . In contrast, benzyl-substituted analogues with bulkier substituents (e.g., 3,5-dimethoxyphenyl ethyl groups) are prioritized for antitumor applications, likely due to enhanced interactions with kinase targets . Fluorine at position 5 improves metabolic stability in antiviral compounds, whereas antitumor analogues often incorporate amino or methoxy groups to modulate solubility and target binding .
Role of the Benzyl Group :
- The 7-benzyl substituent increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted therapies. However, its absence in simpler derivatives (e.g., 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine) reduces molecular weight and improves solubility for nucleoside synthesis .
Halogen Effects :
- Chlorine at position 4 is critical for electrophilic reactivity, enabling further functionalization (e.g., amination or cross-coupling) .
- Bromine at position 5 (as in 5-bromo-4-chloro-7-methyl derivative) facilitates Suzuki-Miyaura coupling for diversification, but its larger atomic radius may sterically hinder target binding compared to fluorine .
Pharmacokinetic and Stability Comparisons
Table 2: Pharmacokinetic Properties of Antiviral Pyrrolo[2,3-d]pyrimidines
Key Findings:
- The 5-fluoro substituent in this compound reduces susceptibility to adenosine deaminase, a common metabolic pathway for nucleoside analogs .
- Oral bioavailability in rats (68%) is significantly higher than 2'-C-methyladenosine (12%), likely due to the benzyl group improving intestinal absorption .
Biological Activity
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
- Molecular Formula : C13H9ClFN3
- Molecular Weight : 261.68 g/mol
- CAS Number : 1380310-83-7
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anticancer properties.
Synthesis
The synthesis of this compound involves a multi-step reaction process. The key steps include:
- Step 1 : Reaction with acetic acid and Selectfluor in acetonitrile at 70 °C for 12 hours.
- Step 2 : Treatment with sodium hydride and N,N-dimethylformamide at room temperature for 16 hours .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. Notably:
- Cytotoxicity : In vitro studies demonstrate cytotoxic effects against various cancer cell lines, with IC50 values showing significant potency. For instance, related compounds have exhibited IC50 values ranging from 29 to 59 µM against different cancer types .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and upregulation of pro-apoptotic proteins (e.g., caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .
Targeted Kinase Inhibition
The compound has been investigated for its ability to inhibit multiple tyrosine kinases:
- Inhibition Profile : Studies have shown that derivatives can inhibit key kinases involved in cancer progression, including EGFR, Her2, VEGFR2, and CDK2. For example, a related derivative demonstrated IC50 values comparable to established tyrosine kinase inhibitors (TKIs) such as sunitinib .
Study on Multi-Kinase Inhibition
A study focused on the synthesis of pyrrolo[2,3-d]pyrimidines revealed that certain derivatives effectively inhibited PDGFRβ and VEGFR-2. These compounds not only inhibited tumor growth but also showed enhanced anti-metastatic properties in vivo compared to standard treatments .
Impact on Microtubulin Dynamics
Another investigation into rigidin-inspired compounds indicated that derivatives of pyrrolo[2,3-d]pyrimidine significantly affected microtubule dynamics in HeLa cells. This disruption led to mitotic delays and increased cell death rates due to altered spindle morphology .
Summary of Findings
| Activity | Details |
|---|---|
| Cytotoxicity | IC50 values ranging from 29 to 59 µM against various cancer cell lines. |
| Mechanism | Induces apoptosis via caspase activation and Bcl-2 downregulation. |
| Kinase Inhibition | Effective against EGFR, Her2, VEGFR2; comparable activity to sunitinib (IC50 = 261 nM). |
| In Vivo Efficacy | Demonstrated inhibition of tumor growth and metastasis in mouse models. |
| Microtubule Dynamics | Disruption leading to mitotic delay and increased cell death in treated cells. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, and what critical reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions:
Core structure formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate to form the pyrrolo[2,3-d]pyrimidine scaffold .
Chlorination/Fluorination : Selective halogenation at the 4- and 5-positions using reagents like POCl₃ or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–80°C) .
Benzylation : Alkylation with benzyl bromide or substituted benzyl halides in the presence of a strong base (e.g., NaH, CS₂CO₃) in polar aprotic solvents (DMF, NMP) .
- Critical Factors :
- Base selection (CS₂CO₃ improves regioselectivity for N-alkylation) .
- Temperature control during halogenation to avoid side reactions .
- Example : A similar compound, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, achieved 88% yield via NaH-mediated alkylation .
Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic methods?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the benzyl group’s methylene protons appear as a singlet (~δ 5.1–5.2 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ for C₁₄H₁₁ClFN₃: calc. 292.0654, observed 292.0658) .
- HPLC-PDA : Assess purity (>98%) using reversed-phase C18 columns with UV detection at 254 nm .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 5.17 (s, 2H, CH₂Ph), δ 8.25 (s, 1H, C6-H) | |
| HRMS | m/z 292.0658 ([M+H]+) |
Q. What is the role of the benzyl substituent in modulating the solubility and reactivity of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry applications?
- Methodology :
- Solubility : The benzyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Co-solvents (DMSO:water mixtures) are used for in vitro assays .
- Reactivity : The benzyl moiety stabilizes intermediates during nucleophilic substitution reactions (e.g., Suzuki coupling at the 5-position) .
- Biological Activity : Benzyl-substituted analogs show improved kinase inhibition due to hydrophobic interactions in enzyme active sites .
Advanced Research Questions
Q. How can researchers optimize the alkylation step in the synthesis of this compound to address low yields or byproduct formation?
- Methodology :
- Base Optimization : Replace NaH with CS₂CO₃ to minimize O-alkylation byproducts. For example, CS₂CO₃ increased regioselectivity to >95% in a related pyrrolo[2,3-d]pyrimidine synthesis .
- Solvent Screening : Use NMP instead of DMF to enhance reaction rates at lower temperatures (40°C vs. 80°C) .
- Quenching Strategy : Gradual addition of acetic acid post-reaction prevents decomposition of sensitive intermediates .
Q. What strategies are employed to resolve contradictory data regarding the kinase inhibition profile of this compound across different assay systems?
- Methodology :
- Assay Validation : Use orthogonal assays (e.g., radiometric vs. fluorescence-based kinase assays) to confirm activity .
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding mode variations (e.g., differences in EGFR vs. VEGFR2 binding pockets) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ shifts under standardized conditions .
Q. How do computational docking studies inform the design of this compound derivatives with enhanced selectivity for specific tyrosine kinases?
- Methodology :
Ligand Preparation : Generate 3D conformers of the compound using software like Schrödinger Maestro .
Target Selection : Focus on kinases with hydrophobic active sites (e.g., CDK2) where the benzyl group can form π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
